INCB047986
Description
INCB047986 is a selective JAK1 inhibitor developed by Incyte Corporation for treating advanced malignancies. It targets the JAK/STAT signaling pathway, which is aberrantly activated in various cancers, driving tumor proliferation and immune evasion .
Clinical Trials and Outcomes: this compound entered clinical evaluation in a Phase I/II open-label study (2013–2014) for patients with unresectable or metastatic cholangiocarcinoma harboring FGFR2 rearrangements. The trial assessed safety, pharmacokinetics (e.g., Cmax, AUC), and efficacy metrics such as tumor response and progression-free survival (PFS).
Properties
Molecular Formula |
C20H16FN7OS |
|---|---|
Appearance |
Solid powder |
Synonyms |
INCB047986; INCB-047986; INCB 047986.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
AZD1480 (JAK1/2 Inhibitor)
- Target : JAK1/2
- Clinical Trials : Phase I for solid tumors.
- Efficacy : Showed preclinical activity in suppressing STAT3 and tumor growth.
- Safety : Neurotoxicity (dose-limiting) led to trial termination .
- Status : Discontinued.
Comparison with this compound :
While both compounds target JAK1, AZD1480’s dual JAK1/2 inhibition may contribute to broader toxicity. This compound’s selective JAK1 inhibition theoretically reduces off-target effects, but neither demonstrated sufficient clinical efficacy in solid tumors.
AZD4205 (JAK1 Inhibitor)
- Target : JAK1
- Clinical Trials : Phase I/II in NSCLC (combined with osimertinib).
- Efficacy : Enhanced tumor growth inhibition in combination with EGFR inhibitors.
- Safety: No significant toxicity reported .
- Status : Ongoing.
Comparison with this compound :
AZD4205’s success in combination therapy highlights the importance of strategic drug pairing. This compound was tested with chemotherapy (gemcitabine/paclitaxel) but lacked synergistic efficacy, suggesting target choice (EGFR vs. FGFR2) and tumor type may influence outcomes .
INCB052793 (JAK1 Inhibitor)
- Target : JAK1
- Clinical Trials : Phase I/II in multiple myeloma and solid tumors.
- Safety : Trial terminated in solid tumors due to lack of efficacy .
- Status : Discontinued for solid tumors.
Comparison with this compound: Both Incyte-developed JAK1 inhibitors faced termination in solid tumors, underscoring challenges in translating JAK1 inhibition to diverse cancer types. Differences in trial populations (e.g., FGFR2-altered cholangiocarcinoma vs. unselected solid tumors) may explain variability .
Itacitinib (JAK1 Inhibitor)
- Target : JAK1
- Clinical Trials : Phase I/II in solid tumors.
- Safety : Well-tolerated in early-phase trials .
- Status : Discontinued.
Comparison with this compound :
Itacitinib’s partial responses suggest context-dependent efficacy, whereas this compound’s lack of responses may reflect differences in patient selection or biomarker stratification.
Momelotinib (JAK1/2 and TBK1 Inhibitor)
- Target : JAK1/2, TBK1
- Clinical Trials : Preclinical and Phase I in ovarian cancer.
- Efficacy : Enhanced chemotherapy sensitivity in ovarian cancer models.
- Safety: No major toxicity reported .
- Status : Under investigation.
Comparison with this compound :
Momelotinib’s dual inhibition of TBK1 (involved in immune evasion) may provide broader antitumor activity compared to this compound’s singular JAK1 targeting.
Key Findings and Limitations
- Selectivity Matters : JAK1-specific inhibitors (this compound, AZD4205) show variable efficacy, suggesting tumor type and combination partners are critical.
- Toxicity vs. Efficacy : Neurotoxicity in AZD1480 vs. This compound’s tolerability issues highlight the narrow therapeutic window of JAK inhibitors.
- Limitations : Most data derive from early-phase trials or preclinical models. Direct comparisons are scarce, and biomarker-driven studies are needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
